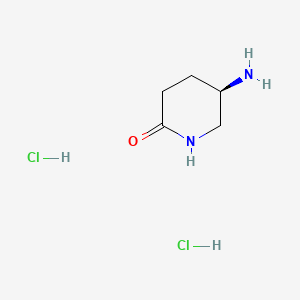
(5R)-5-aminopiperidin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-aminopiperidin-2-one dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-aminopiperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of imines followed by cyclization. For example, phenylsilane can be used to promote the formation and reduction of imines, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-aminopiperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations using water radical cations.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction, water radical cations for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, avoiding the use of harsh chemicals or extreme temperatures.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced piperidine derivatives, and substituted piperidine compounds. These products have significant implications in medicinal chemistry and drug development.
Applications De Recherche Scientifique
(5R)-5-aminopiperidin-2-one dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (5R)-5-aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects that contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5R)-5-aminopiperidin-2-one dihydrochloride include other piperidine derivatives such as:
2-benzyl benzimidazole: Known for its opioid-like effects.
Piperidine benzimidazolone: Another compound with significant biological activity.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits
Propriétés
Formule moléculaire |
C5H12Cl2N2O |
|---|---|
Poids moléculaire |
187.06 g/mol |
Nom IUPAC |
(5R)-5-aminopiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H/t4-;;/m1../s1 |
Clé InChI |
YURPXBDYYDFFLI-RZFWHQLPSA-N |
SMILES isomérique |
C1CC(=O)NC[C@@H]1N.Cl.Cl |
SMILES canonique |
C1CC(=O)NCC1N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















